N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C28H30N6OS and a molecular weight of 498.655 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Condensation: It can form Schiff bases through condensation reactions with amines.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:
- **N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C28H30N6O2S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30N6O2S/c1-4-33(5-2)24-16-15-22(25(35)17-24)18-29-30-26(36)19-37-28-32-31-27(21-13-11-20(3)12-14-21)34(28)23-9-7-6-8-10-23/h6-18,35H,4-5,19H2,1-3H3,(H,30,36)/b29-18+ |
InChI Key |
HNCDAQDZXSWXRR-RDRPBHBLSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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